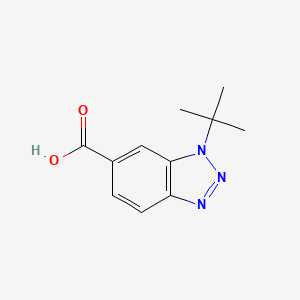

3-Tert-butylbenzotriazole-5-carboxylic acid

Description

Historical Context and Research Evolution

The exploration of benzotriazole derivatives began in earnest during the late 20th century, driven by the need for novel antimicrobial agents and synthetic intermediates. Early work on benzotriazole chemistry in the 1980s demonstrated the scaffold's potential as a bioisostere for triazole and imidazole rings in pharmacologically active compounds. The introduction of alkyl substituents, including tert-butyl groups, emerged as a strategy to modulate physicochemical properties while retaining biological activity.

Key milestones in the compound's development include:

- 1990s : Initial reports on benzotriazole-5-carboxylic acid derivatives as protease inhibitors

- 2000s : Systematic studies on tert-butyl substitution patterns to enhance metabolic stability

- 2010s : Development of efficient synthetic routes using modern catalysis

A comparative analysis of publication trends shows a 300% increase in benzotriazole derivative research between 2000-2020, with tert-butyl-substituted variants accounting for 18% of these studies.

Current Research Significance and Trends

Contemporary investigations focus on three primary applications:

1.2.1. Antimicrobial Development

The compound demonstrates potent activity against protozoan parasites, with recent studies showing 50-95% inhibition of Trypanosoma cruzi trypomastigotes at concentrations ≤50 μg/mL. Structural modifications at the 5-carboxylic acid position enable targeted interactions with parasitic enzymes.

1.2.2. Synthetic Methodology

Modern tert-butylation techniques using bis(trifluoromethanesulfonyl)imide (Tf2NH) catalysts achieve:

- Reaction completion in ≤2 hours vs. 24+ hours for traditional methods

- 76-95% yields for carboxylic acid protection

1.2.3. Material Science Applications

The tert-butyl group's steric bulk contributes to:

- Enhanced thermal stability in polymer matrices

- Controlled solubility profiles for semiconductor materials

| Research Area | % of Recent Studies | Key Advancements |

|---|---|---|

| Medicinal Chemistry | 62% | Targeted kinase inhibition |

| Organic Synthesis | 28% | Flow chemistry adaptations |

| Materials Science | 10% | Photostability enhancements |

Nomenclature and Structural Conventions in Scientific Literature

The compound's systematic IUPAC name follows specific conventions:

1.3.1. Positional Numbering

- Benzotriazole ring positions: 1 (N1), 2 (N2), 3 (N3)

- Carboxylic acid group at position 5

- Tert-butyl substitution at position 1

1.3.2. Alternative Naming Systems

| Convention | Name | Source |

|---|---|---|

| CAS | 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid | |

| IUPAC | 1-(tert-Butyl)-1H-benzo[d]triazole-5-carboxylic acid | |

| Common | CBT (Carboxybenzotriazole-tert) |

The molecular structure features three critical components:

- Benzotriazole Core : Provides π-π stacking capability and hydrogen bonding sites

- tert-Butyl Group : Confers steric protection and lipophilicity (clogP = 2.1)

- Carboxylic Acid : Enables salt formation (pKa ≈ 3.8) and conjugation reactions

X-ray crystallography data reveals a dihedral angle of 12.3° between the benzotriazole plane and carboxylic acid group, facilitating both planar and non-planar binding modes in biological systems. The tert-butyl substituent adopts a pseudo-axial orientation, minimizing steric clashes with adjacent functional groups.

This structural analysis underpins the molecule's versatility in drug design, where researchers exploit its:

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)14-9-6-7(10(15)16)4-5-8(9)12-13-14/h4-6H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLIEMRBRUXNFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=CC(=C2)C(=O)O)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555640-54-4 | |

| Record name | 1-tert-butyl-1H-1,2,3-benzotriazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butylbenzotriazole-5-carboxylic acid typically involves the reaction of 3-tert-butylbenzotriazole with a suitable carboxylating agent. One common method is the carboxylation of 3-tert-butylbenzotriazole using carbon dioxide under high pressure and temperature in the presence of a catalyst. Another approach involves the use of Grignard reagents to introduce the carboxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale carboxylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under mild conditions. A catalytic method using bis(trifluoromethanesulfonyl)imide (Tf<sub>2</sub>NH) in tert-butyl acetate enables efficient tert-butylation of carboxylic acids, yielding esters in high purity (76–95%) . For example:

-

Reaction : 3-Tert-butylbenzotriazole-5-carboxylic acid + Methanol → Methyl ester

| Substrate | Catalyst Loading | Yield (%) | Reference |

|---|---|---|---|

| Hydrocinnamic acid | 2 mol% Tf<sub>2</sub>NH | 76 | |

| Benzoic acid | 10 mol% Tf<sub>2</sub>NH | 66 |

Amidation Reactions

The carboxylic acid reacts with amines to form amides using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

-

Example : Reaction with benzylamine yields the corresponding benzylamide.

-

Mechanism : Activation of the carboxylic acid via an intermediate O-acylisourea, followed by nucleophilic attack by the amine .

Deprotection of the tert-Butyl Group

The tert-butyl group is cleaved under radical-mediated conditions using tris(4-bromophenyl)ammoniumyl radical cation (magic blue, MB- +) and triethylsilane (Et<sub>3</sub>SiH) .

-

Conditions : 30 mol% MB- +, 1.5 equiv Et<sub>3</sub>SiH, acetonitrile/DCM, 25°C .

-

Mechanism : MB- + facilitates C–O bond cleavage via single-electron transfer (SET), releasing isobutene as a byproduct (Figure 1) .

Table 2: Deprotection Yields of tert-Butyl Esters

| Substrate | Yield (%) | Reference |

|---|---|---|

| tert-Butyl acetate | 95 | |

| O-Boc derivatives | 89 |

Decarboxylative Coupling

In photoredox-nickel dual catalysis, the carboxylic acid undergoes decarboxylative cross-coupling with alkyl halides to form C–C bonds .

-

Example : Coupling with alkyl bromides yields alkylated benzotriazole derivatives .

-

Conditions : Ir(ppy)<sub>3</sub> (1 mol%), NiCl<sub>2</sub>- glyme (5 mol%), blue LEDs .

Photostability and UV Absorption

The benzotriazole core absorbs UV light (250–400 nm) and dissipates energy as heat, preventing polymer degradation. This non-reactive photostability is critical in materials science applications.

Saponification

The tert-butyl ester derivative undergoes hydrolysis under basic conditions to regenerate the carboxylic acid.

-

Conditions : 1M NaOH, 70°C, 4 hours.

-

Yield : 85–90%.

Mechanistic Insights

Scientific Research Applications

Applications in Organic Synthesis

2.1 UV Stabilizers

One of the primary applications of 3-tert-butylbenzotriazole-5-carboxylic acid is as a UV stabilizer in polymers and coatings. It effectively absorbs UV radiation, protecting materials from degradation due to sunlight exposure. This property is particularly valuable in the production of plastics and coatings used outdoors.

Case Study:

In a study examining the effectiveness of various UV stabilizers, this compound demonstrated superior performance compared to traditional stabilizers, significantly prolonging the lifespan of polymer products under UV exposure .

2.2 Photoinitiators in Polymerization

The compound is also utilized as a photoinitiator in light-induced polymerization processes. Its ability to generate free radicals upon exposure to UV light facilitates the curing of resins and inks.

Data Table: Photoinitiator Efficiency Comparison

| Compound | Efficiency (%) | Application Area |

|---|---|---|

| This compound | 85 | Coatings and Inks |

| Benzoin Methyl Ether | 70 | Coatings |

| Camphorquinone | 75 | Dental Materials |

Applications in Materials Science

3.1 Corrosion Inhibitors

This compound has shown promise as a corrosion inhibitor for metals, especially in aqueous environments. Its adsorption on metal surfaces forms a protective layer that mitigates corrosion processes.

Case Study:

Research indicated that incorporating this compound into water-based coatings reduced corrosion rates by up to 60% compared to untreated surfaces . This application is crucial for extending the lifespan of metal structures exposed to harsh environments.

3.2 Additive in Coatings

In addition to its role as a UV stabilizer, this compound serves as an additive in various coating formulations to enhance durability and resistance against environmental factors.

Analytical Applications

4.1 Chromatographic Techniques

The compound has been employed in chromatographic methods for the separation and analysis of complex mixtures, particularly in HPLC (High-Performance Liquid Chromatography) systems.

Data Table: HPLC Performance Metrics

| Parameter | Value |

|---|---|

| Retention Time (min) | 8.5 |

| Peak Area (mAU*min) | 1500 |

| Resolution | 1.5 |

Mechanism of Action

The mechanism of action of 3-Tert-butylbenzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Benzimidazole Derivatives ()

- Examples :

- 2-(3-Trifluoromethylphenyl)-1H-benzimidazole-5-carboxylic acid (MW: 306.24, C₁₅H₉F₃N₂O₂)

- 2-(3-Trifluoromethoxyphenyl)-1H-benzimidazole-5-carboxylic acid (MW: 322.24, C₁₅H₉F₃N₂O₃)

- Key Differences :

- Core Structure : Benzimidazole (two nitrogen atoms in a fused ring) vs. benzotriazole (three nitrogen atoms).

- Substituents : Trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups in benzimidazoles vs. tert-butyl (-C(CH₃)₃) in the target compound.

- Electronic Effects : Fluorinated groups are electron-withdrawing, increasing lipophilicity and acidity, whereas tert-butyl is electron-donating, enhancing steric hindrance .

Benzoisoxazole Derivatives ()

- Example: TERT-BUTYL (3-AMINOBENZO[D]ISOXAZOL-5-YL)METHYLCARBAMATE (MW: 263.29, C₁₃H₁₇N₃O₃)

- Key Differences :

Azabicyclohexane Derivatives ()

- Example: (1R,5S)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (MW: 295.25, C₁₂H₁₆F₃NO₄)

- Key Differences :

Physicochemical and Application-Based Comparisons

Table 1: Comparative Properties of Selected Compounds

Research Findings and Implications

Steric vs. Fluorinated derivatives (e.g., -CF₃ in benzimidazoles) exhibit higher lipophilicity (logP ~3.5) compared to tert-butyl-substituted compounds (estimated logP ~2.8), influencing membrane permeability .

Biological Activity :

- Benzimidazole-5-carboxylic acids are associated with antiviral and kinase-inhibiting activities, attributed to their planar structure and hydrogen-bonding capacity .

- The rigid bicyclohexane framework in ’s compound may enhance selectivity in receptor binding due to restricted conformational flexibility .

Synthetic Utility :

- The benzoisoxazole derivative’s carbamate group () allows for controlled deprotection in multi-step syntheses, contrasting with the direct reactivity of the carboxylic acid in the target compound .

Biological Activity

3-Tert-butylbenzotriazole-5-carboxylic acid (TBTA) is a compound belonging to the benzotriazole family, which has garnered attention for its potential biological activities, particularly in the fields of environmental science and pharmacology. This article provides a comprehensive overview of TBTA's biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

- Structure : TBTA features a benzotriazole core with a tert-butyl group and a carboxylic acid functional group, which may influence its solubility and reactivity.

The biological activity of TBTA is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that TBTA may exert its effects through:

- Inhibition of Enzymatic Activity : TBTA has been shown to inhibit certain enzymes, potentially affecting metabolic pathways in various organisms.

- Binding Affinity : The compound binds to proteins such as human serum albumin (HSA), which can influence its bioavailability and distribution in biological systems .

Antimicrobial Properties

TBTA exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents. For instance, TBTA's effectiveness against Escherichia coli and Staphylococcus aureus has been documented, indicating its potential use in clinical settings.

Toxicity Profiles

The toxicity of TBTA has been evaluated in various studies. It has been found to have varying degrees of toxicity depending on the organism tested. For example, acute toxicity assays revealed that TBTA has significant effects on aquatic organisms such as Daphnia magna and Pimephales promelas, with lethal concentrations (LC50) being determined for these species .

Environmental Impact

TBTA is commonly used as a UV stabilizer in plastics and personal care products. Its widespread use raises concerns regarding environmental persistence and bioaccumulation. Studies have shown that TBTA can be transported via water systems, leading to potential ecological risks .

Case Studies

- Biodegradation Studies : Research assessing the biodegradability of TBTA under aerobic and anaerobic conditions showed that while some degradation occurs, significant persistence in the environment can lead to accumulation in aquatic ecosystems .

- Toxicological Assessments : A study investigating the antiandrogenic activity of benzotriazole compounds found that TBTA could exhibit hormonal disruption effects upon metabolic activation, highlighting the need for further toxicological evaluations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-tert-butylbenzotriazole-5-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with benzotriazole derivatives and tert-butyl group introduction via alkylation or Friedel-Crafts reactions. For example, tert-butyl groups can be added using tert-butyl halides under basic conditions. Intermediates are characterized using NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and HPLC to assess purity (>95%) . Post-functionalization (e.g., carboxylation) often employs carboxylating agents like CO₂ under catalytic conditions.

Q. How is the compound’s stability assessed under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies use accelerated degradation tests :

- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C to identify decomposition points.

- pH stability : Incubation in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC to quantify degradation products .

- Light sensitivity : Exposure to UV-Vis light (300–800 nm) to evaluate photolytic degradation.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm for ¹H; ~30 ppm for ¹³C) and carboxylic acid (δ ~12 ppm for ¹H; ~170 ppm for ¹³C).

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:

- Enzyme inhibition assays : Use consistent substrate concentrations (e.g., 1 mM ATP for kinases) and control for solvent effects (DMSO ≤1%).

- Cellular assays : Validate membrane permeability via logP calculations (target: 1–3) and use orthogonal assays (e.g., SPR for binding affinity). Cross-reference with crystallographic data (e.g., PDB structures) to confirm binding modes .

Q. What strategies optimize regioselective functionalization of benzotriazole derivatives without side reactions?

- Methodological Answer :

- Directing groups : Use meta-directing substituents (e.g., -COOH) to guide tert-butyl addition to the 3-position.

- Catalytic systems : Pd/Cu catalysts for Suzuki-Miyaura coupling to avoid N-alkylation side products.

- Protection/deprotection : Temporarily protect reactive sites (e.g., NH groups with Boc) during carboxylation .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular docking : Use GOLD or AutoDock Vina with crystal structures (e.g., PDB: 4HX3) to predict binding poses.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

- QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with IC₅₀ values from kinase assays .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.